2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
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Overview
Description
2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a piperidine ring substituted with an ethylsulfonyl group, a fluorophenyl group, and an oxadiazole ring, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced through sulfonation reactions, where ethylsulfonyl chloride reacts with the piperidine ring under basic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced via nucleophilic aromatic substitution reactions, where a fluorinated benzene derivative reacts with the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the ethylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the fluorophenyl group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, 2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new treatments for various diseases.
Industry
In industry, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties make it a versatile tool in industrial applications.
Mechanism of Action
The mechanism of action of 2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(Methylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
- 2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
- 2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole
Uniqueness
Compared to similar compounds, 2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The ethylsulfonyl group also contributes to its distinct properties, affecting its solubility and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(1-ethylsulfonylpiperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3S/c1-2-23(20,21)19-9-7-12(8-10-19)15-18-17-14(22-15)11-3-5-13(16)6-4-11/h3-6,12H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDZRUWQIZZGLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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